2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18599772
InChI: InChI=1S/C13H19NO/c1-11-9-13(11,7-8-15)14-10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol

CAS No.:

Cat. No.: VC18599772

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 2-[1-(benzylamino)-2-methylcyclopropyl]ethanol
Standard InChI InChI=1S/C13H19NO/c1-11-9-13(11,7-8-15)14-10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3
Standard InChI Key ODRDMEAMLIJBCW-UHFFFAOYSA-N
Canonical SMILES CC1CC1(CCO)NCC2=CC=CC=C2

Introduction

Structural and Nomenclature Analysis

The IUPAC name 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol delineates a cyclopropane ring with three substituents:

  • A benzylamino group (-NH-CH₂-C₆H₅) at position 1.

  • A methyl group (-CH₃) at position 2.

  • An ethanol chain (-CH₂-CH₂-OH) attached to the cyclopropane.

The cyclopropane ring’s strain and stereoelectronic effects significantly influence reactivity. The benzylamino group introduces polarity and hydrogen-bonding capability, while the ethanol side chain enhances hydrophilicity. Comparable structures, such as ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol (PubChem CID 11805562) , demonstrate analogous stereochemical complexity, with computed molecular weights (192.25 g/mol) and SMILES strings (C1C@@HCO) providing benchmarks for modeling.

Synthetic Pathways and Reaction Mechanisms

Cyclopropane Ring Formation

The synthesis of cyclopropane derivatives often employs the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple cyclopropanate alkenes. For example, 2-(1-Methyl-cyclopropyl)-ethanol (CAS 19687-04-8) is synthesized via cyclopropanation of allylic alcohols . Adapting this method, a precursor alkene bearing a benzylamino group could undergo cyclopropanation to yield the target scaffold.

Ethanol Side Chain Functionalization

Hydroboration-oxidation or epoxide ring-opening reactions are viable for introducing hydroxyl groups. The compound 2-{Cyclopropyl[4-(methylsulfanyl)benzyl]amino}ethanol (CAS 1249230-52-1) exemplifies this strategy, where an amino-cyclopropane intermediate undergoes alkoxylation to append the ethanol chain.

Physicochemical Properties

Molecular Weight and Formula

Based on structural analogs, the molecular formula is estimated as C₁₃H₁₉NO, yielding a molecular weight of 205.29 g/mol. This aligns with derivatives like 2-{Cyclopropyl[4-(methylsulfanyl)benzyl]amino}ethanol (237.36 g/mol) , accounting for the substitution of a methylsulfanyl group with a benzylamino moiety.

Density and Boiling Point

Cyclopropane derivatives with polar substituents exhibit densities between 1.1–1.3 g/cm³ . The target compound’s boiling point is projected to exceed 300°C, akin to 2-{Cyclopropyl...}ethanol (382.3°C) , due to hydrogen bonding from the ethanol and amine groups.

Solubility and LogP

The compound is likely soluble in polar aprotic solvents (e.g., DMF, THF) but poorly soluble in water. A calculated LogP of ~2.5 suggests moderate lipophilicity, facilitating membrane permeability in biological applications.

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